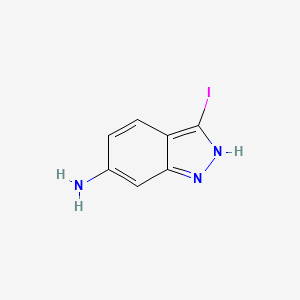

3-Iodo-1H-indazol-6-amine

描述

Overview of Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govpharmablock.com This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. benthamdirect.comresearchgate.net The structural rigidity and the presence of nitrogen atoms in the indazole ring system allow for specific and crucial interactions with various biological targets, including enzymes and receptors. pharmablock.com

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govresearchgate.net The versatility of the indazole core allows for chemical modifications at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability has made it a focal point for the development of novel therapeutic agents across different disease areas. researchgate.netbenthamdirect.com At least 43 indazole-based therapeutic agents are reportedly in clinical use or undergoing clinical trials. benthamdirect.com

Significance of Halogenated Indazoles in Drug Discovery

The introduction of halogen atoms, such as iodine, into the indazole scaffold plays a crucial role in modern drug design. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a halogen, particularly iodine, can enhance the binding affinity of a compound to its target protein, a critical factor for increased potency. nih.gov

Specifically, the iodine atom in halogenated indazoles can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the drug-receptor complex. This has been shown to be a requirement for enhanced potency in some kinase inhibitors. nih.gov Furthermore, the introduction of iodine can modulate the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Specific Academic Relevance of 3-Iodo-1H-indazol-6-amine

This compound (CAS No. 885519-20-0) is a specific halogenated indazole that has emerged as a key intermediate in the synthesis of targeted therapies, particularly in oncology. guidechem.com Its structure, featuring an iodine atom at the 3-position and an amine group at the 6-position, provides two reactive sites for further chemical elaboration.

The iodine at the C3 position is a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki and Heck reactions. rsc.org This allows for the construction of a diverse library of derivatives for structure-activity relationship (SAR) studies. The amino group at the C6 position can be readily modified to introduce different functional groups, further expanding the chemical space for drug discovery. nih.gov

The academic and industrial interest in this compound is underscored by its role as a precursor in the synthesis of potent kinase inhibitors. For instance, it is a key building block for molecules targeting enzymes involved in cell signaling pathways that are often dysregulated in cancer. nih.govrsc.org The ability to systematically modify both the 3- and 6-positions of the indazole ring makes this compound a highly valuable tool for medicinal chemists aiming to develop next-generation therapeutics.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 885519-20-0 |

| Molecular Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol |

| PSA | 54.70 Ų |

| LogP | 1.87 |

| Boiling Point | 452.2±25.0 °C (Predicted) |

| Flash Point | 227.3±23.2 °C |

| Density | 2.168±0.06 g/cm³ (Predicted) |

| Refractive Index | 1.859 |

Data sourced from Guidechem guidechem.com

Structure

3D Structure

属性

IUPAC Name |

3-iodo-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRGYTWPGHFSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646300 | |

| Record name | 3-Iodo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-20-0 | |

| Record name | 3-Iodo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1h Indazol 6 Amine and Its Derivatives

Strategies for Indazole Core Formation

The construction of the indazole ring system is a critical first step in the synthesis of 3-iodo-1H-indazol-6-amine. Various methodologies have been developed, which can be broadly categorized into cyclization reactions of appropriately substituted precursors and direct synthesis from pre-existing aromatic compounds.

Cyclization Reactions for Substituted Indazoles

Cyclization reactions are a common and versatile approach to constructing the indazole core. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through an intramolecular reaction. One prominent strategy involves the use of substituted tetralones. For instance, the reaction of benzylidene tetralones with hydrazine (B178648) in acetic acid leads to the formation of tricyclic benzo[g]indazole derivatives. nih.govresearchgate.net In many of these syntheses, a nitro group is present on the precursor, which can later be reduced to the desired amine functionality. nih.govresearchgate.net

Another notable cyclization method is the Davis-Beirut reaction, which provides a route to 2H-indazoles. nih.govnih.govescholarship.org This reaction involves the base-mediated condensation of an o-nitrobenzyl amine with an aldehyde or another suitable electrophile, leading to an in-situ generated nitroso intermediate that undergoes cyclization. escholarship.org While this method typically yields 2H-indazoles, it represents a significant strategy for forming the core indazole structure from acyclic precursors. nih.govnih.govescholarship.org

| Cyclization Strategy | Starting Materials | Key Reagents | Product Type | Reference(s) |

| From Benzylidene Tetralones | Benzylidene tetralones, Hydrazine | Acetic Acid | Benzo[g]indazoles | nih.govresearchgate.net |

| Davis-Beirut Reaction | o-Nitrobenzyl amines, Aldehydes | Base | 2H-Indazoles | nih.govnih.govescholarship.org |

Precursor-Based Synthesis Approaches

A more direct and frequently employed strategy for obtaining the 6-amino-1H-indazole scaffold is through a precursor-based approach, starting with a commercially available or readily synthesized substituted benzene derivative. The most common pathway involves the synthesis of 6-nitro-1H-indazole, which is then reduced to 6-amino-1H-indazole.

The synthesis of 6-nitro-1H-indazole can be accomplished through various established methods. scielo.br Following the formation of the nitro-substituted indazole, the crucial reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation or by using reducing agents such as iron powder in the presence of an acid like hydrochloric acid. nih.govnih.gov This two-step process provides a reliable and scalable route to the key intermediate, 6-amino-1H-indazole.

| Precursor | Reaction Step | Key Reagents/Conditions | Product | Reference(s) |

| 6-Nitro-1H-indazole | Reduction | Fe powder, HCl, EtOH:H₂O, reflux | 6-Amino-1H-indazole | nih.gov |

| 6-Nitro-1H-indazole | Reduction | H₂, Catalyst | 6-Amino-1H-indazole | nih.gov |

Regioselective Iodination at the C3 Position of the Indazole Ring

With the 6-amino-1H-indazole core in hand, the next critical step is the regioselective introduction of an iodine atom at the C3 position. The electron-rich nature of the pyrazole ring in the indazole system makes it susceptible to electrophilic substitution, but achieving selectivity at the desired position requires careful control of the reaction conditions.

Iodination Using Iodine Reagents (e.g., I₂, NIS)

The most common method for the C3-iodination of indazoles involves the use of molecular iodine (I₂) as the iodinating agent. chim.it This electrophilic substitution reaction is typically carried out in the presence of a base. N-Iodosuccinimide (NIS) is another effective iodine source that can be employed for this transformation, often under similar conditions. The choice of iodinating agent can influence the reaction rate and selectivity, with I₂ being widely reported for its efficacy in this specific transformation.

Influence of Basic Conditions (KOH, K₂CO₃) and Solvents (DMF, Dioxane) on Iodination Efficiency

The efficiency and regioselectivity of the C3-iodination are highly dependent on the choice of base and solvent. Strong bases like potassium hydroxide (B78521) (KOH) and milder bases such as potassium carbonate (K₂CO₃) are frequently used. chim.it The base is believed to deprotonate the indazole N-H, increasing the nucleophilicity of the ring system and facilitating the electrophilic attack by iodine at the C3 position.

Polar aprotic solvents like N,N-dimethylformamide (DMF) and dioxane are the preferred media for this reaction. chim.it These solvents are effective at dissolving the indazole substrate and the reagents, and they can help to stabilize the charged intermediates formed during the reaction. The combination of a strong base like KOH in a polar solvent like DMF is a commonly reported set of conditions for achieving high yields of 3-iodoindazoles. chim.it

| Indazole Substrate | Iodinating Agent | Base | Solvent | Outcome | Reference(s) |

| 6-Bromoindazole | I₂ | KOH | DMF | 6-Bromo-3-iodoindazole | chim.it |

| 5-Methoxyindazole | I₂ | KOH | Dioxane | 5-Methoxy-3-iodoindazole | chim.it |

Protective Group Strategies (Boc, Me, THP) in Iodination

To enhance control over the regioselectivity of the iodination and to prevent potential side reactions, particularly with a reactive amino group at the C6 position, protective group strategies are often employed. The N1 position of the indazole ring is the most common site for protection.

Commonly used protecting groups include tert-butoxycarbonyl (Boc), methyl (Me), and tetrahydropyranyl (THP). chim.it The introduction of a protecting group at the N1 position can modulate the electronic properties of the indazole ring and sterically hinder reaction at other positions, thereby directing the iodination to the C3 position. For instance, the commercially available tert-butyl 6-aminoindazole-1-carboxylate serves as a pre-protected intermediate, ready for subsequent functionalization like iodination. clearsynth.com After the iodination step, the protecting group can be removed under appropriate conditions to yield the final this compound.

| Protecting Group | Abbreviation | Common Introduction Reagents | Common Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Methyl | Me | Methyl iodide (CH₃I), Dimethyl sulfate | - |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst | Acidic hydrolysis |

Introduction of the Amino Group at the C6 Position

The strategic placement of an amino group at the C6 position of the indazole ring is a key transformation that opens up avenues for further functionalization and the development of novel compounds. This is often accomplished through the reduction of a nitro group precursor or by employing modern synthetic techniques like microwave-assisted amination.

A common and effective method for introducing an amino group onto the indazole ring is through the reduction of a corresponding nitro-substituted precursor. The synthesis of this compound can be inferred from analogous reactions, such as the preparation of its isomer, 3-iodo-1H-indazol-5-amine. In a typical procedure, the nitro-containing indazole is treated with a reducing agent in a suitable solvent system.

For instance, the synthesis of 3-iodo-1H-indazol-5-amine is achieved by the reduction of 3-iodo-5-nitro-1H-indazole. chemicalbook.com The reaction is carried out using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water at an elevated temperature of 80°C for a short duration of 30 minutes. chemicalbook.com This method provides the desired amino-indazole in good yield. chemicalbook.com A similar strategy can be envisioned for the synthesis of this compound from 3-iodo-6-nitro-1H-indazole.

In a related example found in the patent literature, a protected 6-nitro-indazole derivative, 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole, is reduced to the corresponding 6-amino compound. This reduction is accomplished using iron powder in an aqueous solution of ammonium chloride and ethanol at 50°C. bldpharm.com This further demonstrates the utility of iron-mediated nitro group reduction in the synthesis of 6-amino-indazole derivatives.

Table 1: Synthesis of 3-Iodo-1H-indazol-5-amine via Nitro Reduction chemicalbook.com

| Starting Material | Reagents and Conditions | Product |

| 3-Iodo-5-nitro-1H-indazole | Fe, NH₄Cl, EtOH/H₂O, 80°C, 0.5 h | 3-Iodo-1H-indazol-5-amine |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. While a specific microwave-assisted amination for the direct synthesis of this compound is not detailed in the provided search results, the general principles of this technology are widely applied to the synthesis of various heterocyclic amines. nih.govnih.gov

Microwave irradiation can be effectively used to promote amination reactions on aromatic and heteroaromatic systems. For example, the synthesis of N-alkylated benzotriazole (B28993) derivatives has been successfully achieved using microwave irradiation, resulting in good yields and shorter reaction times compared to conventional methods. nih.gov This technique has also been employed in the one-pot synthesis of highly substituted thiazolo[3,2-a]pyrimidine derivatives. acs.org These examples highlight the potential of microwave-assisted techniques for the efficient synthesis of amino-substituted indazoles, including this compound, potentially from a corresponding halo-indazole precursor through nucleophilic aromatic substitution with an amine source.

Synthesis of Related Iodo-Indazole-Amine Isomers and Analogs

The synthetic methodologies can be adapted to produce a variety of iodo-indazole-amine isomers and analogs, each with potentially unique chemical and physical properties. The following sections detail the synthesis of several such compounds.

As previously mentioned, 3-iodo-1H-indazol-5-amine is a positional isomer of the target compound. Its synthesis provides a clear example of the reduction of a nitro-indazole.

The synthesis starts from 3-iodo-5-nitro-1H-indazole. chemicalbook.com A solution of this starting material in a mixture of ethanol and water is treated with iron powder and ammonium chloride. chemicalbook.com The reaction mixture is stirred at 80°C for 30 minutes. chemicalbook.com After the reaction is complete, the mixture is filtered and the filtrate is concentrated. The resulting residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford 3-iodo-1H-indazol-5-amine as a yellow solid. chemicalbook.com The product can be characterized by mass spectrometry, with the [M+H]⁺ ion observed at m/z 259.9. chemicalbook.com

The synthesis of fluorinated iodo-amino-indazoles introduces another layer of complexity and potential for unique biological activity. While a direct synthesis for 4-amino-6-fluoro-3-iodo(1H)indazole is not explicitly detailed in the provided results, the synthesis of related fluorinated indazole derivatives offers insight into the potential synthetic routes.

For example, the synthesis of methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported. fluorochem.co.ukuni.lu This indicates that fluorinated indazole scaffolds are accessible. The synthesis of 4-amino-6-fluoro-3-iodo(1H)indazole would likely involve a multi-step sequence, potentially starting from a fluorinated and nitrated aniline (B41778) or a related precursor, followed by cyclization to form the indazole ring, iodination, and finally, reduction of the nitro group to an amine. A commercial vendor lists 6-amino-4-iodo-1H-indazole, suggesting its synthetic accessibility.

The synthesis of 3-iodo-6-methyl-1H-indazole has been reported. This intermediate is a crucial starting point. A plausible synthetic strategy to obtain 3-iodo-6-methyl-1H-indazol-7-amine would involve the nitration of 3-iodo-6-methyl-1H-indazole, followed by the reduction of the resulting nitro-intermediate. The regioselectivity of the nitration step would be crucial in determining the final position of the amino group. The introduction of a nitro group at the 7-position would lead to the desired product upon reduction.

Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole

The preparation of 3-iodo-6-methyl-5-nitro-1H-indazole is a multi-step process that typically starts with the nitration of a methyl-substituted indazole, followed by iodination.

A common route involves the direct nitration of 6-methyl-1H-indazole. This is achieved using a nitrating agent such as concentrated nitric acid in sulfuric acid at a controlled temperature, typically between 0–5°C. The methyl group at the 6-position directs the nitration to the adjacent 5-position, yielding 6-methyl-5-nitro-1H-indazole. This intermediate is then subjected to iodination to introduce the iodine atom at the 3-position. While specific conditions for the direct iodination of 6-methyl-5-nitro-1H-indazole are not detailed in the provided information, analogous reactions on similar indazole cores often utilize iodine in the presence of a base like potassium carbonate in a solvent such as DMF. google.com

Table 1: Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole - Reaction Parameters

| Step | Starting Material | Reagents and Conditions | Product | Estimated Yield |

| Nitration | 6-Methyl-1H-indazole | Conc. HNO₃ in H₂SO₄, 0–5°C, 2–4 hours | 6-Methyl-5-nitro-1H-indazole | ~70–85% |

| Iodination | 6-Methyl-5-nitro-1H-indazole | Iodine (I₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Iodo-6-methyl-5-nitro-1H-indazole | Not specified |

Advanced Synthetic Transformations and Derivatizations of this compound

The this compound scaffold is a versatile building block for creating a diverse range of more complex molecules. Advanced synthetic methods, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, amide couplings, and alkylation/arylation strategies, are employed to further functionalize this core structure.

The iodine atom at the C-3 position of the indazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. google.com This reaction allows for the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl groups.

The Suzuki coupling typically involves the reaction of the 3-iodo-indazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org Common catalyst systems include those derived from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like P(t-Bu)₃ or PCy₃. organic-chemistry.org The base is crucial for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle. organic-chemistry.org These reactions have been successfully applied to a wide range of aryl and vinyl halides, demonstrating the broad applicability of this method for derivatizing the indazole core. organic-chemistry.org For instance, the general principle of Suzuki coupling has been used in the synthesis of complex molecules by coupling arylboronic acids with aryl halides. caltech.edu

Table 2: Representative Suzuki Coupling Reaction Parameters

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature |

| Aryl/Vinyl Halide | Arylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃ | Various | Various | Room Temp |

| Aryl/Vinyl Triflate | Arylboronic Acid | Pd(OAc)₂/PCy₃ | Various | Various | Not specified |

The 6-amino group of this compound can undergo various nucleophilic substitution reactions. For example, it can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate can then be transformed into other functional groups. A notable transformation is the Sandmeyer-type reaction where the diazonium salt is treated with a metal halide, such as potassium iodide, to introduce an iodine atom at the 6-position, as demonstrated in the synthesis of 6-iodo-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole from its 6-amino precursor. google.com

Furthermore, the amino group can be converted to other functionalities. For instance, the reduction of a nitro group at the 5-position to an amine is a common transformation. This is often achieved using reducing agents like iron powder in the presence of ammonium chloride or through catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.comnih.gov

The amino group of this compound is a key handle for creating derivatives through amide bond formation. This is a widely used reaction in the synthesis of screening libraries and complex molecules. nih.gov Amide couplings are typically performed by reacting the amine with a carboxylic acid in the presence of a coupling agent.

Modern amide coupling protocols often utilize reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as 2,6-lutidine. nih.gov Recent advancements have shown that the use of micelle-forming surfactants can significantly enhance the efficiency and scope of these reactions, particularly for DNA-encoded library synthesis. nih.gov These conditions have proven effective for a wide range of substrates, including various substituted benzoic acids and Fmoc-protected amino acids, leading to high conversion rates. nih.gov

Table 3: Conditions for Micelle-Promoted Amide Coupling

| Component | Conditions |

| Amine | DNA-conjugated amine |

| Acid | 0.5 M |

| Base | 2,6-lutidine (2 M) |

| Coupling Agent | HATU (0.5 M) |

| Surfactant | 3.5% TPGS |

| Temperature | 45 °C |

| Reaction Time | 16 hours |

Alkylation and arylation reactions provide another avenue for modifying the this compound structure. The nitrogen atoms of the indazole ring can be alkylated, typically at the N-1 position. This is often achieved using an alkyl halide, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

For instance, the methylation of 6-bromo-1H-indazol-4-amine is performed at 0°C to control the reaction and minimize side products. A similar strategy could be applied to this compound. Protection of the indazole nitrogen, for example with a tetrahydropyranyl (THP) group, is also a common strategy to direct reactivity at other positions of the molecule. google.com This protecting group can be introduced by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. google.com

Computational Chemistry and in Silico Investigations of 3 Iodo 1h Indazol 6 Amine and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as an indazole derivative, and its protein target at the atomic level.

Molecular docking simulations are employed to predict the binding affinity and model the interactions between indazole derivatives and various protein targets. These studies reveal that the binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the indazole core can act as a scaffold, positioning key functional groups to interact with specific residues in the active site of a protein. The binding energy scores calculated from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates.

Docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of indazole-based inhibitors. The interactions with these key residues are often what determine the potency and selectivity of the compound. For example, in studies with Cyclooxygenase-2 (COX-2), hydrophobic contacts with residues such as Leu352 and Leu359, and hydrogen bond interactions with Ala527 have been noted. nih.gov Similarly, in the active site of the aromatase enzyme, interactions with residues like Met374 are considered important for binding. nih.gov The table below summarizes key amino acid residues identified in the binding sites of various targets that are relevant for indazole derivatives.

| Target Protein | Key Binding Site Residues | Reference |

| Cyclooxygenase-2 (COX-2) | Leu352, Leu359, Ala527 | nih.gov |

| Aromatase Enzyme | Met374 | nih.gov |

This table is generated based on docking studies of related inhibitor classes with the specified targets.

The therapeutic potential of 3-Iodo-1H-indazol-6-amine and its analogs is explored by docking them against various validated biological targets implicated in diseases like cancer and inflammation.

Aromatase Enzyme: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.gov Molecular docking studies on inhibitors have elucidated the binding modes within its active site. Key interactions often involve the heme group and surrounding polar and non-polar residues. nih.gov For indazole derivatives, the nitrogen atoms of the indazole ring could potentially coordinate with the heme iron, similar to established triazole-containing inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. nih.gov Docking studies of various inhibitors, including those with heterocyclic scaffolds, into the COX-2 active site have revealed the importance of interactions with a side pocket. nih.gov Key residues like Ala527 are crucial for these interactions. nih.govnih.gov The structural features of this compound could allow it to fit within this active site and establish favorable interactions.

Other Kinase and Cancer Targets: Indazole derivatives have been investigated as inhibitors of various protein kinases involved in cell proliferation and survival, such as Tyrosine Threonine Kinase (TTK). While specific docking studies for this compound with TTK or the renal cancer receptor (PDB: 6FEW) are not detailed in the provided results, the general principles of kinase inhibition by indazole scaffolds suggest that interactions with the ATP-binding site are a likely mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives to predict their inhibitory activities against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models are built using a dataset of compounds with known activities. nih.govfrontiersin.orgijbpas.com

2D-QSAR: These models correlate biological activity with 2D descriptors such as molecular weight, lipophilicity (logP), and topological indices. ijbpas.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govnih.gov These models consider the 3D alignment of molecules and calculate steric and electrostatic fields around them. nih.gov The resulting contour maps provide a visual representation of which regions of the molecule are favorable or unfavorable for activity.

The statistical quality of these models is validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govfrontiersin.org

QSAR studies on indazole derivatives have provided valuable insights into the structural requirements for optimal biological activity. nih.gov For example, 3D-QSAR contour maps can highlight specific locations on the indazole scaffold where bulky substituents (steric fields) or electron-withdrawing/donating groups (electrostatic fields) would enhance or diminish efficacy. nih.gov This information is crucial for the rational design of new, more potent derivatives. By analyzing the QSAR models, chemists can prioritize which modifications to this compound are most likely to lead to improved therapeutic properties. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment, such as a biological receptor. This method is crucial for understanding the dynamic nature of ligand-target binding.

MD simulations are instrumental in evaluating the stability of a ligand-target complex. By simulating the system over time (typically nanoseconds to microseconds), researchers can observe whether the ligand, such as a derivative of this compound, remains securely bound within the target's active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric, with stable RMSD values over the simulation time indicating a stable binding pose.

These simulations also reveal the conformational dynamics of both the ligand and the target protein upon binding. For instance, studies on other indazole derivatives have utilized MD simulations to understand how these molecules interact with targets like bacterial DNA gyrase B (GyrB). nih.gov The simulations show how the ligand adapts its conformation within the binding pocket and how the protein may undergo induced-fit changes to accommodate the ligand. nih.gov Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time, which is critical for binding stability. researchgate.net This detailed understanding of the dynamic interactions is essential for optimizing the ligand's structure to enhance its binding affinity and selectivity.

While molecular docking provides a static snapshot of binding, calculating the binding free energy offers a more quantitative prediction of binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular technique used to estimate the free energy of binding from MD simulation trajectories.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to predict various properties of indazole derivatives, offering high accuracy for a reasonable computational cost. nih.govresearchgate.net

A fundamental application of DFT is the geometric optimization of molecular structures. researchgate.net This process calculates the lowest energy arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and dihedral angles. asianpubs.org For indazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G or 6-31G(d,p), are employed to obtain their most stable 3D conformations. nih.govresearchgate.netresearchgate.net

The optimized geometry is the starting point for calculating many other properties. For example, studies on 1,3-dimethyl-1H-indazol-6-amine have shown that the indazole ring system is nearly planar. nih.govresearchgate.net This planarity can be crucial for effective stacking interactions within a protein binding site. The accuracy of these optimized structures is often validated by comparison with experimental data from X-ray crystallography, where available. researchgate.net

| Parameter | Typical Calculated Value Range |

|---|---|

| N1–N2 Bond Length | 1.37 - 1.38 |

| N2–C8 Bond Length | 1.35 - 1.36 |

| C3–C8 Bond Length | 1.40 - 1.41 |

| C3-C4 Bond Angle | 105 - 107 |

| N1-N2-C8 Bond Angle | 111 - 113 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are a standard method for determining the energies of these orbitals. nih.govresearchgate.net For instance, in studies of various synthesized 3-carboxamide indazole derivatives, DFT calculations revealed that certain derivatives possessed substantial HOMO-LUMO energy gaps, indicating higher stability. nih.govrsc.org This analysis is vital for designing molecules with desired electronic properties and reactivity profiles.

| Indazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Derivative 8a | -6.41 | -1.42 | 4.99 | nih.gov |

| Derivative 8c | -6.79 | -1.74 | 5.05 | nih.gov |

| Derivative 8s | -6.73 | -1.72 | 5.01 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution on a molecule's surface. researchgate.net The MEP map helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, particularly non-covalent interactions in biological systems. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green usually represents neutral or zero potential regions. For indazole derivatives, MEP analysis can pinpoint the nitrogen atoms of the indazole ring and the oxygen or nitrogen atoms of substituents as potential hydrogen bond acceptors (negative regions). nih.govresearchgate.net This information is invaluable for predicting how a ligand like this compound or its derivatives will orient itself within a receptor's binding pocket to form favorable electrostatic interactions.

Pharmacokinetic and Pharmacodynamic (ADMET) Profiling via Computational Methods

The journey of a drug from administration to its therapeutic effect and eventual elimination from the body is a complex process governed by its pharmacokinetic and pharmacodynamic properties. Predicting these properties early in the drug discovery pipeline can significantly reduce the likelihood of late-stage failures, thereby saving time and resources. nih.govthe-scientist.comresearchgate.net Computational, or in silico, ADMET profiling has emerged as an indispensable tool for the rapid assessment of drug candidates. nih.govspringernature.com These methods employ a range of computational models and algorithms to predict the ADMET characteristics of a molecule based on its structure. nih.goviapchem.org

For a novel compound like this compound, a systematic in silico evaluation would be the first step to gauge its potential as a drug candidate. This involves the calculation of various molecular descriptors that are correlated with specific pharmacokinetic behaviors.

Absorption: The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. Computational models can predict parameters such as human intestinal absorption (HIA), permeability through cell membranes (like the Caco-2 cell model), and solubility. researchgate.net These predictions are often based on a molecule's physicochemical properties, including its lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

Distribution: Once absorbed, a drug is distributed throughout the body. Important computational predictions for distribution include the volume of distribution (Vd), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). nih.govbiorxiv.org The extent of distribution can influence the drug's efficacy and potential for off-target effects.

Metabolism: The metabolic fate of a drug is crucial for its duration of action and the formation of potentially active or toxic metabolites. In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). biosolveit.de Predicting metabolic stability and identifying potential sites of metabolism on the molecule can guide further chemical modifications to improve its pharmacokinetic profile.

Excretion: The route and rate of a drug's excretion are important for determining its half-life and dosing regimen. Computational models can provide estimates of clearance (CL) and the primary routes of elimination (e.g., renal or hepatic).

Toxicity: Early prediction of potential toxicity is one of the most critical aspects of in silico ADMET profiling. springernature.com Various models can predict a range of toxicity endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG channel inhibition). researchgate.netbiosolveit.de

The following tables illustrate the types of data that would be generated in a typical in silico ADMET assessment for a hypothetical indazole derivative.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Optimal Range |

| Molecular Weight | 275.05 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.5 | -0.4 to 5.6 |

| Polar Surface Area (PSA) | 54.9 Ų | < 140 Ų |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | Moderate | High |

Table 2: Predicted Distribution, Metabolism, and Toxicity Profile

| Parameter | Prediction | Interpretation |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant CNS effects |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action |

| CYP2D6 Substrate | No | Lower risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

| Hepatotoxicity | Low risk | Low potential for liver damage |

It is imperative to note that while in silico predictions are highly valuable for prioritizing and guiding drug discovery efforts, they are predictive in nature and must be validated through subsequent in vitro and in vivo experimental studies. The accuracy of these predictions depends heavily on the quality of the models and the datasets used to train them. nih.gov For the specific case of this compound, while no direct computational ADMET data has been published, its structural features—an iodinated indazole core with an amine substituent—would be the basis for such predictive modeling. The presence of the iodine atom could influence its metabolic stability and binding interactions, while the amine group can affect its solubility and potential for hydrogen bonding. A comprehensive in silico analysis would be a critical first step in elucidating its potential as a therapeutic agent.

Biological and Pharmacological Applications of 3 Iodo 1h Indazol 6 Amine Derivatives

Anticancer Activity

The indazole nucleus is a key structural motif in numerous compounds developed for cancer therapy. dntb.gov.ua Derivatives of 3-Iodo-1H-indazol-6-amine, in particular, have shown promise, exhibiting a range of anticancer activities through various mechanisms.

A critical mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

TTK Kinase Inhibition : The mitotic kinase TTK has been identified as a viable target for cancer treatment. A novel class of indazole-based compounds has been developed as potent TTK inhibitors. ebi.ac.uk Through systematic optimization and computer-aided modeling, an indazole core with sulfamoylphenyl and acetamido groups at the 3 and 5 positions, respectively, was identified. This led to the development of compound CFI-400936, a potent TTK inhibitor with an IC50 value of 3.6 nM that demonstrated significant activity in cell-based assays and high selectivity. ebi.ac.uk

Fibroblast Growth Factor Receptor (FGFR) Inhibition : FGFRs are key targets in oncology due to their role in cancer development and progression. nih.gov Researchers have worked to optimize 1H-indazol-3-amine derivatives as potent FGFR inhibitors. By introducing fluorine substituents, compound 2a , featuring a 2,6-difluoro-3-methoxyphenyl group, was synthesized. It displayed potent inhibitory activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies demonstrate a broad spectrum of activity and highlight the efficacy of specific compounds.

A series of 6-substituted amino-1H-indazole derivatives were tested for their antiproliferative activity. researchgate.net Among them, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed potent activity against the human colorectal cancer cell line HCT116 with an IC50 value of 14.3 ± 4.4 µM, while exhibiting no cytotoxicity towards normal lung fibroblast cells (MRC5). researchgate.net

Further studies on 1H-indazole-3-amine derivatives revealed significant inhibitory effects against various cancer cell lines. nih.govnih.gov For instance, compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and showed good selectivity when compared to normal human embryonic kidney cells (HEK-293). nih.govnih.gov Other derivatives have shown activity against lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.govnih.gov Additionally, some derivatives have demonstrated efficacy against breast cancer cell lines like MCF7 and the triple-negative MDA-MB-231. researchgate.netnih.govresearchgate.net

Table 1: Anticancer Activity of Selected Indazole Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50) | Source(s) |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 ± 4.4 µM | researchgate.net |

| Compound 2a | KG1 (Leukemia) | 25.3 ± 4.6 nM | nih.gov |

| Compound 2a | SNU16 (Gastric) | 77.4 ± 6.2 nM | nih.gov |

| Compound 6o | K562 (Leukemia) | 5.15 µM | nih.govnih.gov |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 µM | mdpi.com |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (Hypopharyngeal), YD-15 (Oral Tongue), MCF7 (Breast) | Potent activity, induces apoptosis | nih.gov |

| Compound 6ha | MDA-MB-231 (Breast), A549 (Lung) | Time- and dose-dependent suppression of viability | researchgate.net |

The antitumor effects of this compound derivatives are mediated by several cellular mechanisms, including the disruption of cancer cell metabolism and the modulation of key signaling pathways.

Inhibition of Energy Metabolism : Lonidamine, a derivative of indazole-3-carboxylic acid, exerts its anticancer effect by targeting cellular energy metabolism. nih.govnih.gov It selectively inhibits glycolysis in tumor cells, particularly by affecting the activity of mitochondrially-bound hexokinase type II. nih.gov This inhibition leads to an accumulation of lactate (B86563) and subsequent cellular acidification, disrupting the energy supply of cancer cells. nih.gov

Interference with Signaling Pathways : Several signaling pathways critical for cancer cell survival and proliferation are modulated by indazole derivatives.

Apoptosis Induction : Many indazole compounds induce programmed cell death, or apoptosis, in cancer cells. nih.gov Lonidamine triggers apoptosis through the dissipation of the mitochondrial transmembrane potential and an increase in reactive oxygen species. nih.gov Other derivatives, such as compound 6o , have been shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Similarly, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) induces apoptosis in hypopharyngeal carcinoma cells. nih.gov

p53/MDM2 Pathway : Compound 6o is believed to exert its effects by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and apoptosis. nih.govmdpi.com

MAPK Pathway : Compound 7 has been shown to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) signaling pathway in FaDu cells, contributing to its anticancer effects. nih.gov

Cell Cycle Arrest : Some indazole derivatives can halt the cell cycle, preventing cancer cells from dividing. Compound 6o was found to cause cell cycle arrest, further contributing to its antitumor properties. mdpi.com

The diverse mechanisms and potent activity of indazole derivatives underscore their potential as therapeutic agents in oncology.

Lonidamine : As a well-studied example, Lonidamine ([1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid]) has been established as an antitumor drug. nih.gov It is effective against several types of tumors, including those of the head, neck, and breast, primarily due to its ability to inhibit energy metabolism in cancer cells. nih.gov

Promising Lead Compounds : Research has identified several other indazole derivatives as promising candidates for further drug development. researchgate.netmdpi.com Compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) has been highlighted as an effective hit compound for developing novel anticancer agents due to its potent and selective activity. researchgate.net Likewise, compound 6o is considered a promising scaffold for creating effective and low-toxicity anticancer drugs. nih.govmdpi.com

Anti-inflammatory Properties

In addition to their anticancer effects, indazole derivatives have demonstrated significant anti-inflammatory properties. Inflammation is a critical process in the progression of many diseases, including cancer, making compounds with dual anticancer and anti-inflammatory activities particularly valuable.

A key mechanism for the anti-inflammatory action of these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an important mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. nih.govmdpi.com

Studies have shown that indazole and its derivatives can significantly inhibit the COX-2 enzyme in a concentration-dependent manner. researchgate.net This inhibition of COX-2, along with the reduction of pro-inflammatory cytokines and free radicals, is believed to be the primary contributor to the anti-inflammatory effects of these compounds. researchgate.net The inhibition of COX-2 is a shared mechanism with many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Furthermore, there is a known interplay between the COX-2 and indoleamine 2,3-dioxygenase 1 (IDO1) pathways, with COX-2 inhibitors shown to down-regulate IDO1 expression, a mechanism also relevant to cancer immunotherapy. nih.govmdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Structure/Description |

|---|---|

| This compound | The core chemical scaffold of interest. |

| Lonidamine | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid |

| CFI-400936 | A potent TTK inhibitor with an indazole core. |

| Compound 2a | A 1H-indazol-3-amine derivative with a 2,6-difluoro-3-methoxyphenyl group. |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | A 6-substituted amino-1H-indazole derivative. |

| Compound 6o | A 1H-indazole-3-amine derivative. |

| Compound 5k | A mercapto acetamide-derived 1H-indazole-3-amine. |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | A 1,3-dimethyl-6-amino indazole derivative. |

| Compound 6ha | An indolyl benzo[b]carbazole synthesized from an iodoindole. |

| Celecoxib | A selective COX-2 inhibitor used as a reference drug. |

Antioxidant Activity

The therapeutic potential of indazole derivatives extends to their ability to counteract oxidative stress. The anti-inflammatory action of certain indazoles is thought to be partly attributable to their free-radical scavenging activity. In vitro studies have been conducted to evaluate this potential, with assays measuring the inhibition of lipid peroxidation (LPO) and the scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals and nitric oxide (NO).

Antimicrobial Activity

The antimicrobial properties of the indazole scaffold have been a subject of investigation, with derivatives showing activity against various pathogens.

Derivatives of indazole have been evaluated for their antibacterial potential against a spectrum of both Gram-positive and Gram-negative bacteria. Testing has included species such as Staphylococcus aureus (Gram-positive), and the Gram-negative bacteria Escherichia coli, Proteus vulgaris, and Salmonella typhimurium. Specific dihydro-1H-indazole derivatives demonstrated notable activity against Salmonella typhimurium, highlighting the potential for developing new antibacterial agents from this chemical class.

| Compound Name | Minimum Inhibitory Concentration (MIC50) in mg/ml |

| N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline | 3.85 |

| 3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazole | 4.12 |

| Data sourced from a study on the antimicrobial potential of synthesized indazoles. |

While the broader class of indazole derivatives has been investigated for general antimicrobial properties, specific research focusing on the antimycotic or antifungal activity of this compound derivatives was not identified in the reviewed literature.

Antiprotozoal Activity

There is a lack of specific studies in the available literature concerning the antiprotozoal activity of this compound derivatives.

Enzyme Inhibitory Activity

A significant area of research for this compound derivatives is their role as enzyme inhibitors, which is central to their potential use in various therapeutic areas, including oncology. The 1H-indazole-3-amine structure is considered an effective fragment for binding to the hinge region of protein kinases.

These derivatives have been designed and synthesized as inhibitors for several key enzymes. Notably, they have shown potent inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism that is a target for cancer immunotherapy. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to suppress IDO1 expression in a concentration-dependent manner. Another compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, also exhibited strong inhibitory activity against IDO1.

Beyond IDO1, these derivatives have been investigated as kinase inhibitors. They have shown promise against Pan-Pim Kinases and Bcr-Abl tyrosine kinase, which is implicated in some leukemias. The anti-inflammatory effects of indazoles are also linked to enzyme inhibition, specifically targeting the COX-2 enzyme.

| Compound Name | Target Enzyme | Activity/Potency |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase (IDO1) | Remarkable suppression of IDO1 expression. |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase (IDO1) | Suppressed IDO1 protein expression. |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | Pan-Pim Kinases | Potent inhibition (IC50 values reported). |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | Indoleamine 2,3-dioxygenase (IDO1) | IC50 value of approximately 720 nM. |

| Indazole Derivatives (General) | Bcr-Abl Tyrosine Kinase | Potent inhibition reported. |

| Indazole Derivatives (General) | Cyclooxygenase-2 (COX-2) | Concentration-dependent inhibition. |

| This table summarizes findings on the enzyme inhibitory potential of various indazole derivatives from multiple studies. |

Other Pharmacological Interests

Derivatives of this compound have been explored for a variety of other pharmacological applications, leveraging the versatile nature of the indazole scaffold. Research has extended into their potential as antidepressants, antihypertensives, and inhibitors of various enzymes.

Antidepressant Potential

The indazole nucleus is a component of various compounds investigated for central nervous system disorders. While direct studies on the antidepressant potential of this compound derivatives are not extensively documented in publicly available research, the broader class of indazole and indole (B1671886) derivatives has shown promise in this area. For instance, various derivatives of indole and 5-HT have been used as templates for developing new chemical entities that target the 5-HT1A receptor and the serotonin (B10506) transporter (SERT), which are key targets in antidepressant therapy. Current time information in Bangalore, IN. The exploration of novel heterocyclic compounds, including those with an indazole core, remains an active area of research for identifying new antidepressant candidates. researchgate.netnih.gov

Anti-hypertensive Properties

Indazole derivatives have been a subject of interest in the development of novel antihypertensive agents. nih.gov Research has led to the discovery of indazole derivatives that act as dual angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonists. nih.gov One such compound demonstrated potent AT1 receptor antagonism and partial PPARγ agonism, with good oral bioavailability in preclinical models. nih.gov The dual pharmacology of these compounds has been demonstrated in models of hypertension and insulin (B600854) resistance. nih.gov While specific studies on this compound derivatives for hypertension are not prominent, the general findings for the indazole class suggest a potential avenue for future research. nih.gov

A review of indazole derivatives in cardiovascular diseases highlights several compounds that have been investigated for their beneficial effects against conditions like hypertension. nih.gov For example, 7-nitroindazole (B13768) has been noted for its effects in experimental hypertension models. nih.gov

Table 1: Examples of Indazole Derivatives with Antihypertensive Potential

| Compound/Derivative Class | Mechanism of Action | Research Finding |

| Indazole Derivative (Compound 38) | Dual AT1 receptor antagonist and partial PPARγ agonist | Potent AT1 receptor antagonist (IC50=0.006 μM) and partial PPARγ agonist (EC50=0.25 μM). nih.gov |

| 7-Nitroindazole | Not specified in detail for hypertension | Mentioned as an indazole derivative with effects on hypertension. nih.gov |

HIV Protease Inhibition

The indazole scaffold is recognized for its wide range of pharmacological activities, including anti-HIV properties. nih.gov While many indazole derivatives have been synthesized and evaluated for various therapeutic purposes, specific research detailing the activity of this compound derivatives as HIV protease inhibitors is limited in the public domain. The general anti-HIV activity of the indazole class, however, suggests that this specific scaffold could be a basis for the design of new antiviral agents. nih.govnih.gov

Estrogen Receptor Ligands

Derivatives of the indazole core have emerged as promising ligands for estrogen receptors (ER), particularly with high selectivity for the ERβ subtype. acs.org Nonsteroidal compounds featuring a phenyl-2H-indazole core have been synthesized, with several demonstrating high affinity and significant ERβ selectivity. acs.org It has been observed that compounds with polar or polarizable substituents at the C-3 position, such as halogens (like iodo), trifluoromethyl, or nitrile groups, exhibit notable affinity for ERβ, in some cases comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. acs.org

These findings are significant as they contribute to the development of a pharmacophore for nonsteroidal ligands with high ERβ subtype affinity and potency. acs.org Such selective compounds are valuable as pharmacological tools to investigate the biological functions of estrogens mediated through ERβ and could lead to new therapeutic agents. acs.org

In a related context, thieno[2,3-e]indazole derivatives have been identified as novel oral selective estrogen receptor degraders (SERDs), showing potential in overcoming resistance in ERα-positive breast cancer. nih.gov

Table 2: Estrogen Receptor Affinity of Selected Indazole Derivatives

| Compound Class | Receptor Selectivity | Key Findings |

| Phenyl-2H-indazole derivatives with C-3 polar substituents | ERβ selective | High affinity for ERβ, with selectivity >100-fold over ERα. acs.org |

| Thieno[2,3-e]indazole derivatives | ERα degradation | Potent ERα degradation and antitumor efficacy in preclinical models. nih.gov |

Nitric Oxide Synthase Inhibition

Substituted indazoles have been identified as potent inhibitors of nitric oxide synthase (NOS). A study on a series of halo-1-H-indazoles revealed that the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency comparable to the well-known NOS inhibitor, 7-nitroindazole (7-NI). nih.gov The significance of substitution at position 4 was further highlighted by the finding that 4-nitroindazole is also a potent NOS inhibitor. nih.gov These compounds demonstrated in vivo NOS inhibitory activity. nih.gov While this research did not specifically investigate 3-iodo-6-amino substituted indazoles, it underscores the importance of the substitution pattern on the indazole ring for NOS inhibition. The known inhibitor 7-nitroindazole itself is a selective inhibitor of neuronal nitric oxide synthase (nNOS). biotium.comresearchgate.net

Guanylyl Cyclase Activation

The indazole derivative YC-1, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, is a well-characterized activator of soluble guanylyl cyclase (sGC). nih.govnih.gov YC-1 stimulates sGC independently of nitric oxide (NO) and also potentiates the stimulatory effect of NO. nih.gov Its mechanism involves binding to an allosteric site on sGC, which increases the maximal catalytic rate and sensitizes the enzyme to its gaseous activators by reducing the ligand dissociation rate from the heme group. nih.gov While YC-1 is a benzyl (B1604629) indazole derivative, this research highlights the potential of the indazole scaffold to interact with and modulate the activity of sGC. nih.gov There is no specific research available on the guanylyl cyclase activating properties of this compound derivatives.

5HT-3 Receptor Antagonism

Research into the antagonism of the 5-HT3 receptor by derivatives of this compound has not been identified in available scientific literature. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the development of antiemetic drugs. The general class of indazole derivatives has shown promise in this area, with compounds like Granisetron, which contains an indazole moiety, being a potent 5-HT3 antagonist used clinically to manage nausea and vomiting, particularly that induced by chemotherapy.

Structure-activity relationship (SAR) studies on other indazole series have highlighted the importance of substituents on the indazole ring for potent 5-HT3 antagonism. However, without specific studies on this compound derivatives, it is not possible to provide detailed research findings or a data table on their efficacy and potency at the 5-HT3 receptor.

Further research would be required to synthesize and evaluate derivatives of this compound to determine if this specific scaffold yields compounds with significant 5-HT3 receptor antagonist activity. Such studies would typically involve in vitro binding assays to determine the affinity of the compounds for the receptor and functional assays to measure their antagonist potency.

Structure Activity Relationship Sar Studies of 3 Iodo 1h Indazol 6 Amine Analogs

Influence of Substitutions on Biological Efficacy

The biological efficacy of indazole derivatives is highly sensitive to the nature and position of various substituents. nih.gov Studies on related indazole frameworks reveal that even minor modifications can lead to significant changes in activity. For instance, in a series of 1,3-dimethyl-6-amino-1H-indazole derivatives designed as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, N-aromatic substitutions at the 6-amino position resulted in considerable cytotoxicity against A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC₅₀ values ranging from 0.7 to 10 μM. nih.gov However, the cytotoxicity varied dramatically among different substituted groups, and no direct correlation between the specific substitution and its effect was observed. nih.gov

Further research into 1H-indazole-3-amine derivatives showed that these structures can act as effective hinge-binding fragments in kinases. nih.gov The design of novel compounds by modifying the 1H-indazole-3-amide framework has led to the discovery of potent anticancer agents. nih.govresearchgate.net One such study identified a compound, 6o , which demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing greater selectivity against a normal cell line (HEK-293, IC₅₀ = 33.2 µM). researchgate.net This highlights the critical role of specific substitutions in achieving both potency and a desirable selectivity profile.

In another example, the optimization of pyridine-based Factor XIa (FXIa) inhibitors involved modifying the amino indazole region of the molecule. researchgate.net This work led to the discovery of a methyl N-phenyl carbamate (B1207046) group that maintained FXIa activity while improving physicochemical properties by reducing the number of hydrogen bond donors compared to the original amino indazole. researchgate.net

Impact of Iodine Atom on Lipophilicity and Metabolic Stability

Lipophilicity, often expressed as logP or logD, is a critical physicochemical parameter in drug discovery that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govmdpi.com The introduction of a halogen atom, such as iodine, into a molecule generally increases its lipophilicity. This increased affinity for non-polar environments can enhance a compound's ability to cross biological membranes, which may be necessary to reach its pharmacological target. mdpi.com However, lipophilicity must be carefully balanced, as excessively high values can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov The optimal range for drug candidates is often considered to be a logD between approximately 1 and 3. nih.gov

The presence of iodine can also significantly affect a compound's metabolic stability. dntb.gov.ua While halogenation can sometimes block sites of metabolism, leading to a longer half-life, it can also introduce new metabolic liabilities. The carbon-iodine bond can be subject to metabolic dehalogenation. The peripheral metabolism of iodine-containing compounds, such as the thyroid hormone 3,5,3'-triiodo-L-thyronine, has been studied, revealing that iodinated molecules can undergo complex biotransformations in the body. nih.gov Research on specific indazole derivatives has shown that metabolic stability is a key property for advancing compounds; for example, one indazole compound demonstrated excellent metabolic stability, which contributed to its favorable pharmacokinetic profile. nih.gov

Role of Amine Functional Group in Hydrogen Bonding and Reactivity

The amine functional group (-NH₂) at the 6-position of the indazole ring is a key structural feature that significantly influences the molecule's interactions with biological targets. aablocks.com As a primary aromatic amine, it contains a nitrogen atom with a lone pair of electrons and two hydrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor. chemistrytalk.orgmsu.edu This ability to form hydrogen bonds is crucial for the high-affinity binding of inhibitors to the active sites of proteins, such as kinases. researchgate.net

For example, in docking studies of 6-substituted aminoindazole derivatives with the enzyme IDO1, the 6-NH group was observed forming a hydrogen bond with the heme propionate (B1217596) group in the active site, contributing to the binding affinity. nih.gov Similarly, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which interacts with the hinge region of tyrosine kinases, a critical interaction for inhibitory activity. nih.gov

The reactivity of the amine group also plays a role in the molecule's chemical properties and potential for further synthesis. Primary amines are good ligands that can react with metal ions and can also react with aldehydes and ketones. aablocks.com However, when bonded to an aromatic ring system like indazole, the nitrogen's lone pair of electrons can be delocalized into the ring, which decreases the basicity of the amine. aablocks.comchemistrytalk.org This electronic effect also influences the reactivity of the indazole ring itself. aablocks.com The amine group's presence can make certain C-H bonds more susceptible to functionalization, although this reactivity must be controlled to avoid unwanted metabolic pathways. unc.edunih.gov

Analysis of Specific Structural Modifications and Their Bioactivity

Detailed SAR studies have provided insights into how specific structural changes to the indazole core affect biological activity. The modification of the 6-aminoindazole scaffold has been a fruitful strategy in the search for novel anticancer agents.

One study focused on synthesizing a series of 1,3-dimethyl-6-amino-1H-indazole derivatives as potential IDO1 inhibitors and evaluating their anticancer properties. nih.govnih.gov The substitution on the 6-amino group was found to be critical for activity. For instance, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ of 0.4 µM. nih.gov Another analog, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , was identified as the most promising compound in a later study for its ability to suppress IDO1 expression and induce apoptosis in hypopharyngeal carcinoma cells. nih.gov

The table below summarizes the bioactivity of selected 6-aminoindazole derivatives, illustrating the impact of substitutions on the nitrogen atom.

| Compound | Substitution at 6-Amine | Target Cancer Cell Line | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|

| 36 | 4-Fluorobenzyl | HCT116 (Colorectal) | 0.4 ± 0.3 µM | nih.gov |

| 7 | 4-Bromobenzyl | FaDu (Hypopharyngeal) | Potent IDO1 suppression | nih.gov |

| 35 | 4-Pyridinylmethyl | HCT116 (Colorectal) | Less potent than 36 | nih.gov |

| 29 | 3-Fluorobenzyl | A549 (Lung) | 0.7 to 10 µM range | nih.gov |

| 30 | 4-Methoxybenzyl | SNU-638 (Gastric) | 0.7 to 10 µM range | nih.gov |

In another line of research, modifications of the 1H-indazole-3-amine structure led to the development of compounds with significant antitumor activity. nih.govresearchgate.net By hybridizing the indazole-3-amine core with a mercapto acetamide (B32628) moiety and a piperazine (B1678402) linker, researchers synthesized a series of compounds and tested them against various cancer cell lines. nih.gov Compound 6o , which incorporates a 4-(4-chlorophenyl)piperazine-1-yl)ethan-1-one group, showed the most promising activity against the K562 leukemia cell line (IC₅₀ = 5.15 µM) and was found to induce apoptosis by affecting the Bcl-2 family and the p53/MDM2 pathway. researchgate.net This demonstrates that complex modifications involving linkers and additional ring systems can be highly effective in tuning the biological profile of the indazole scaffold.

Future Directions in Research on 3 Iodo 1h Indazol 6 Amine

Development of Advanced Synthetic Routes for High-Yield Production

The creation of diverse libraries of indazole derivatives for screening necessitates efficient, scalable, and safe synthetic methods. Traditional batch syntheses for indazoles, which may involve reagents like hydrazine (B178648) at high temperatures, can pose safety risks and scalability challenges. clockss.org Future research is increasingly focused on modern synthetic technologies to overcome these limitations.

Flow Chemistry: This technology is emerging as a powerful tool for the synthesis of heterocyclic compounds, including indazoles. acs.orgacs.org By using a continuous flow reactor, reactions can be performed at high temperatures and pressures more safely than in batch reactors. clockss.orgacs.org This approach offers significant advantages in terms of heat and mass transfer, reproducibility, and scalability, making it ideal for the on-demand, multigram production of indazole intermediates required for drug development pipelines. acs.orgresearchgate.net Researchers have successfully demonstrated the use of flow chemistry to produce a range of substituted indazoles, paving the way for its application to the high-yield production of 3-Iodo-1H-indazol-6-amine and its derivatives. researchgate.netresearchgate.net

Advanced Catalysis: The efficiency of indazole synthesis heavily relies on the catalysts used for key bond-forming reactions. researchgate.net Future efforts will likely concentrate on discovering and optimizing novel catalyst systems. This includes the development of heterogeneous catalysts, such as copper nanoparticles on supports, which are not only efficient but also recoverable and reusable, adding to the sustainability of the process. researchgate.net Furthermore, transition-metal-catalyzed processes, employing metals like rhodium and copper, are critical for C-H activation and annulation sequences that build the indazole core, offering high regioselectivity and functional group tolerance. nih.gov Refining these catalytic methods will be crucial for the economical and large-scale synthesis of complex indazole derivatives.

Exploration of New Biological Targets and Therapeutic Areas

While the indazole scaffold is well-represented in approved kinase inhibitor drugs, the future of this compound research lies in identifying novel biological targets and expanding its therapeutic applications. nih.gov

Broadening the Kinase Target Landscape: Many existing indazole-based drugs are kinase inhibitors targeting pathways involved in angiogenesis and cell proliferation, such as VEGFR and FGFR. nih.govnih.gov Future work will involve screening derivatives of this compound against a wider panel of protein kinases. Emerging targets of interest include Aurora kinases, which are crucial for cell division, and pan-Trk inhibitors for pain and cancer treatment. nih.govnih.gov The goal is to develop inhibitors with novel selectivity profiles or to design multi-target inhibitors that can address cancer through several pathways simultaneously. nih.govrsc.org

Immunomodulatory and Other Novel Targets: A highly promising future direction is the exploration of non-kinase targets, particularly those involved in cancer immunotherapy. Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system within the tumor microenvironment. nih.govnih.gov Several studies have designed and synthesized 6-aminoindazole derivatives as potential IDO1 inhibitors, demonstrating that this scaffold can be adapted to engage with targets beyond kinases. nih.govrsc.orgnih.gov Other potential therapeutic areas for indazole derivatives include targeting sirtuins and addressing inflammatory conditions, leveraging the known anti-inflammatory properties of the indazole core. researchgate.netfrontiersin.orghilarispublisher.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

Advanced Target Prediction and De Novo Design: More sophisticated ML pipelines are being developed to predict the entire target landscape of a given inhibitor. Models using 3D convolutional neural networks (3D-CNNs), for instance, can analyze the structure of a kinase and predict its interaction with a small molecule. nih.gov This is crucial for designing selective inhibitors and predicting potential off-target effects early in the process. azorobotics.comacs.org Furthermore, generative AI models can be employed for the de novo design of entirely new indazole-based molecules, creating novel structures optimized for high potency and specific binding characteristics against a chosen biological target. nih.gov

Preclinical and Clinical Investigations of Promising Derivatives

Following computational design and synthesis, the most promising derivatives of this compound must undergo rigorous preclinical and, eventually, clinical evaluation. This pathway validates their therapeutic potential.

In Vitro and In Vivo Preclinical Studies: The initial step involves comprehensive in vitro testing to determine the potency of the new compounds. This is typically done by measuring their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. researchgate.net Studies on 6-aminoindazole derivatives have demonstrated potent antiproliferative activity against a range of human cancers. researchgate.netnih.govrsc.org Candidates that show high potency and selectivity are then advanced to in vivo studies using animal models, such as tumor xenografts in mice. nih.govrsc.org These studies are critical for evaluating a compound's efficacy in a complex biological system and observing its effect on tumor growth. rsc.org

The table below summarizes representative preclinical data for various 6-aminoindazole derivatives, illustrating the potent anticancer activity that forms the basis for future investigations.

| Compound Name | Cancer Cell Line | Biological Activity (IC₅₀ in µM) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 |

| N-aromatic substituted 6-aminoindazole derivative | A549 (Lung) | 0.7 - 10 |

| N-aromatic substituted 6-aminoindazole derivative | SNU-638 (Gastric) | 0.7 - 10 |

| Compound 39 (a 6-substituted aminoindazole) | MDA-MB-231 (Breast) | 1.7 |

| Compound 39 (a 6-substituted aminoindazole) | A549 (Lung) | 2.8 |

| Compound 39 (a 6-substituted aminoindazole) | SNU-638 (Gastric) | 1.8 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) | HCT116 (Colon) | 0.4 |

This table is generated from data found in references researchgate.netnih.govrsc.org.

Path to Clinical Investigation: While many indazole-containing drugs are in clinical trials or approved for use, the specific derivatives emerging from future research on this compound are currently at the discovery and preclinical stages. nih.govnih.gov The ultimate goal of the research directions outlined above is to identify a lead compound with a superior efficacy and safety profile that warrants investigation in human clinical trials, potentially leading to a new generation of targeted cancer therapies.

常见问题

Q. Basic